molecular formula C19H17NOS B2680169 6-methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4H-thiochromen-4-one CAS No. 895797-81-6

6-methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4H-thiochromen-4-one

Cat. No.: B2680169
CAS No.: 895797-81-6
M. Wt: 307.41
InChI Key: IWARPMQCUGEJAR-UHFFFAOYSA-N
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Description

6-methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4H-thiochromen-4-one is a complex organic compound that belongs to the class of thiochromenones. This compound features a unique structure combining a thiochromenone core with a tetrahydroisoquinoline moiety, making it of significant interest in medicinal chemistry and synthetic organic chemistry.

Scientific Research Applications

6-methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4H-thiochromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.

    Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer, neurodegenerative disorders, and infections.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Safety and Hazards

The safety and hazards of “3-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methyl-4H-thiochromen-4-one” are not directly available. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

The development of specific inhibitors for AKR1C3, a key regulator for hormone activity, remains challenging due to the high sequence similarity to its isoform AKR1C2. The study of compounds like “3-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methyl-4H-thiochromen-4-one” could propel the development of next-generation AKR1C3 inhibitors with enhanced efficacy and reduced “off-target” effect for castration-resistant prostate cancer (CRPC) therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4H-thiochromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiochromenone core: This can be achieved through the cyclization of appropriate thiophenol derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the tetrahydroisoquinoline moiety: This step involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline ring system.

    Final coupling: The final step involves coupling the thiochromenone core with the tetrahydroisoquinoline moiety using suitable coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4H-thiochromen-4-one undergoes various chemical reactions, including:

    Oxidation: The thiochromenone core can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the nitrogen atom of the tetrahydroisoquinoline moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4H-chromen-4-one: Similar structure but lacks the sulfur atom in the chromenone core.

    6-methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4H-thiochromen-2-one: Similar structure but with a different position of the carbonyl group.

Uniqueness

6-methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4H-thiochromen-4-one is unique due to the presence of both the thiochromenone core and the tetrahydroisoquinoline moiety, which imparts distinct chemical and biological properties. This combination allows for diverse reactivity and potential therapeutic applications that are not observed in similar compounds.

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylthiochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NOS/c1-13-6-7-18-16(10-13)19(21)17(12-22-18)20-9-8-14-4-2-3-5-15(14)11-20/h2-7,10,12H,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWARPMQCUGEJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC=C(C2=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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